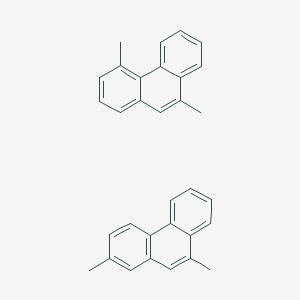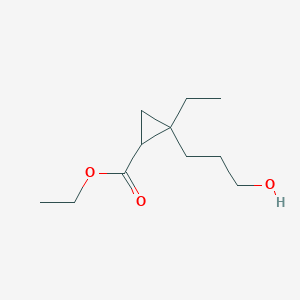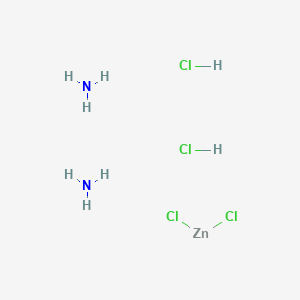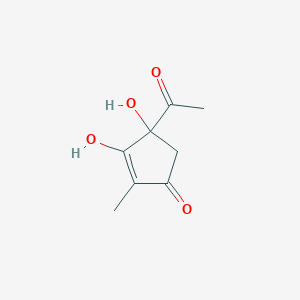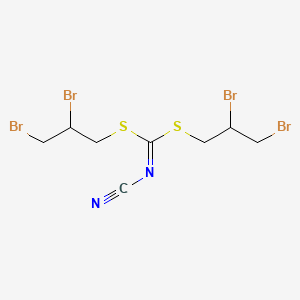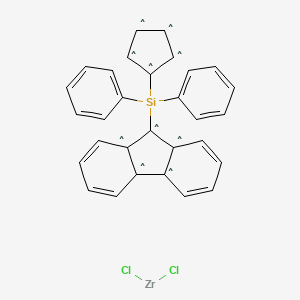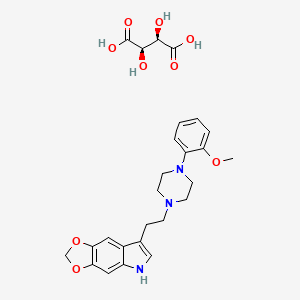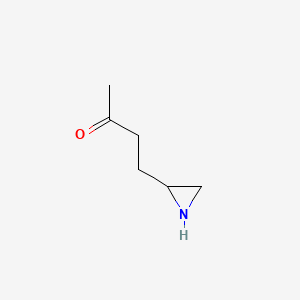
2-Butanone, 4-(2-aziridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) is a chemical compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) typically involves the reaction of 2-butanone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic attack of the aziridine on the carbonyl group of 2-butanone. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound is typically purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) involves its interaction with molecular targets through nucleophilic attack or electrophilic addition. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is exploited in different applications, such as in the synthesis of complex organic molecules or in biological assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 4-(2-methyl-1-aziridinyl)-(9CI)
- 2-Butanone, 4-(2-ethyl-1-aziridinyl)-(9CI)
- 2-Butanone, 4-(2-phenyl-1-aziridinyl)-(9CI)
Uniqueness
2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) is unique due to its specific structure and reactivity. The presence of the aziridine ring imparts significant strain, making it more reactive compared to other similar compounds. This reactivity is advantageous in various synthetic and research applications, allowing for the formation of diverse chemical products and interactions with biological targets.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
4-(aziridin-2-yl)butan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-3-6-4-7-6/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
HOLDVUYTCDFTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
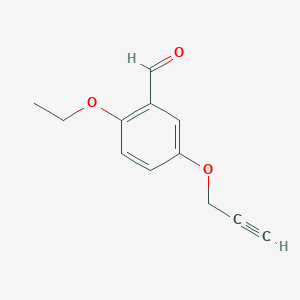
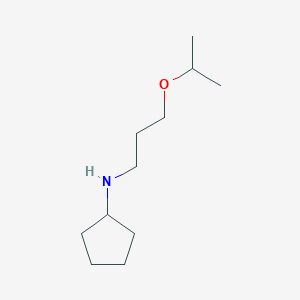
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
